Cyclo(Tyr-Leu)

Description

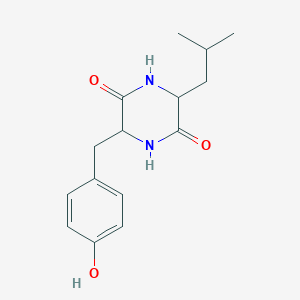

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[(4-hydroxyphenyl)methyl]-6-(2-methylpropyl)piperazine-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c1-9(2)7-12-14(19)17-13(15(20)16-12)8-10-3-5-11(18)6-4-10/h3-6,9,12-13,18H,7-8H2,1-2H3,(H,16,20)(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GENSLUDVKWKQMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301345945 | |

| Record name | 3-[(4-Hydroxyphenyl)methyl]-6-(2-methylpropyl)piperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301345945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82863-65-8 | |

| Record name | 3-[(4-Hydroxyphenyl)methyl]-6-(2-methylpropyl)piperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301345945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Biological Origins of Cyclo(Tyr-Leu): A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Cyclo(Tyr-Leu), a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class of molecules, has garnered significant interest within the scientific community for its diverse biological activities, including antifungal, cytotoxic, and anticoagulant properties.[1][2] This technical guide delves into the biological origins of Cyclo(Tyr-Leu), summarizing current knowledge on its natural sources, biosynthesis, and the experimental methodologies employed for its study.

Natural Occurrence of Cyclo(Tyr-Leu)

Cyclo(Tyr-Leu) is a natural product found in a variety of organisms, spanning the plant and microbial kingdoms. Its presence has been documented in:

-

Plants: Notably, it has been isolated from Portulaca oleracea Linn (purslane) and the roots of Panax notoginseng.[2][3][4]

-

Bacteria: Various bacterial species are known to produce this cyclic dipeptide. For instance, a Bacillus species associated with an entomopathogenic nematode has been shown to produce Cyclo(D-Tyr-L-Leu), a stereoisomer of the compound.[5] Other bacteria, such as Nocardia alba, have also been reported as sources.[4] Marine sponge-associated bacteria, like Psychrobacter sp., are capable of producing similar cyclic dipeptides, highlighting the potential of marine microbial ecosystems as a source for these compounds.[6]

-

Fungi: While specific isolation of Cyclo(Tyr-Leu) from fungi is mentioned, detailed species information from the provided results is limited. However, fungi are well-known producers of a wide array of cyclic dipeptides.[7]

Biosynthesis of Cyclo(Tyr-Leu)

Cyclic dipeptides like Cyclo(Tyr-Leu) are synthesized through two primary enzymatic pathways:

-

Cyclodipeptide Synthases (CDPSs): This is a major pathway for the biosynthesis of cyclodipeptides in microorganisms. CDPSs are enzymes that utilize two aminoacyl-tRNAs as substrates to catalyze the formation of the cyclic dipeptide scaffold.[7] The process involves the sequential transfer of two aminoacyl moieties to the enzyme, followed by an intramolecular cyclization reaction to release the final product.[7]

-

Non-Ribosomal Peptide Synthetases (NRPSs): NRPSs are large, multi-domain enzymes that synthesize peptides independent of the ribosome. In some cases, the final step in an NRPS assembly line involves the cyclization of a linear dipeptide to form a 2,5-diketopiperazine.[7]

While the precise biosynthetic pathway for Cyclo(Tyr-Leu) in all producing organisms has not been fully elucidated, the involvement of CDPSs or NRPSs is highly probable, especially in its microbial producers.

A diagram illustrating the general biosynthetic pathway of cyclodipeptides by Cyclodipeptide Synthases (CDPSs) is provided below.

Quantitative Data

Quantitative data on the production and activity of Cyclo(Tyr-Leu) and its analogs are crucial for understanding their biological significance and potential applications. The following table summarizes key quantitative findings from the literature.

| Compound | Source Organism/System | Quantitative Data | Reference |

| Cyclo(D-Tyr-L-Leu) | Bacillus sp. | Minimum Inhibitory Concentration (MIC) against Colletotrichum gloeosporioides: 8 µg/mL | [5] |

| Commercial Fungicide (oligochitosan) | - | MIC against Colletotrichum gloeosporioides: 125 µg/mL | [5] |

| Cyclo(L-Pro-L-Tyr) | Pseudomonas aeruginosa PAO1 | At 1.8 mM, decreased pyocyanin production by 41%, protease activity by 20%, and elastase activity by 32%. | [8] |

| Cyclo(L-Hyp-L-Tyr) | Pseudomonas aeruginosa PAO1 | At 1.8 mM, decreased pyocyanin production by 47%, protease activity by 5%, and elastase activity by 8%. | [8] |

| Cyclo(L-Pro-L-Phe) | Pseudomonas aeruginosa PAO1 | Showed the best inhibitory efficiency on pyocyanin, protease, and elastase production. | [8] |

| Cyclo(L-Pro-L-Tyr) | - | Binding energy with LasR: -8.28 kcal/mol | [8] |

| Cyclo(L-Hyp-L-Tyr) | - | Binding energy with LasR: -8.13 kcal/mol | [8] |

| Cyclo(L-Pro-L-Phe) | - | Binding energy with LasR: -7.99 kcal/mol | [8] |

| 3OC12-HSL (natural ligand) | - | Binding energy with LasR: -8.33 kcal/mol | [8] |

Experimental Protocols

The isolation and characterization of Cyclo(Tyr-Leu) from natural sources involve a series of meticulous experimental steps. Below is a generalized workflow based on common practices in natural product chemistry.

1. Extraction: The producing organism (e.g., bacterial culture broth or plant material) is extracted with an appropriate organic solvent, such as ethyl acetate, to partition the secondary metabolites.[9][10]

2. Chromatography: The crude extract is then subjected to various chromatographic techniques for purification. This typically involves:

-

Silica Gel Column Chromatography: The extract is fractionated based on polarity.[9][10]

-

Thin Layer Chromatography (TLC): Used to monitor the separation and identify fractions containing the compound of interest.[9][10]

-

High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often the final step to obtain the pure compound.[2][5]

3. Structural Elucidation: The structure of the isolated compound is determined using a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the connectivity of atoms.[5]

-

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight and elemental composition of the molecule.[5]

Signaling Pathways and Biological Activities

Cyclo(Tyr-Leu) and its analogs have been shown to interact with and modulate various biological pathways, particularly in the context of microbial communication and virulence.

Quorum Sensing Inhibition: Several cyclic dipeptides, including those structurally related to Cyclo(Tyr-Leu), have been identified as inhibitors of quorum sensing (QS) in bacteria like Pseudomonas aeruginosa.[8] QS is a cell-to-cell communication system that bacteria use to coordinate gene expression based on population density. By interfering with QS signaling, these compounds can reduce the production of virulence factors and biofilm formation.[8]

For example, Cyclo(L-Pro-L-Tyr) has been shown to suppress genes in both the las and rhl QS systems of P. aeruginosa.[8] This is achieved by binding to the LasR receptor protein, a key regulator of the QS cascade.[8]

Below is a simplified diagram illustrating the interaction of Cyclo(Tyr-Leu) analogs with the LasR quorum sensing system.

Cyclo(Tyr-Leu) is a naturally occurring cyclic dipeptide with a widespread distribution in plants and microorganisms. Its biosynthesis is likely mediated by dedicated enzyme systems such as CDPSs or NRPSs. The diverse biological activities of Cyclo(Tyr-Leu) and its analogs, particularly their ability to modulate bacterial quorum sensing, make them promising candidates for the development of novel therapeutic agents. Further research into their biosynthesis, mechanism of action, and optimization through synthetic chemistry will be crucial for harnessing their full potential in drug discovery and development.

References

- 1. Cyclo(Tyr-Leu) | Antifungal | TargetMol [targetmol.com]

- 2. Cyclo(Tyr-Leu) | CAS:82863-65-8 | Manufacturer ChemFaces [chemfaces.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Cyclo(Tyr-Leu) | C15H20N2O3 | CID 572422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Isolation and antifungal properties of cyclo(D-Tyr-L-Leu) diketopiperazine isolated from Bacillus sp. associated with rhabditid entomopathogenic nematode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cyclo(Tyr-Leu) | 82863-65-8 | Benchchem [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Isolation, Characterization and Chemical Synthesis of Large Spectrum Antimicrobial Cyclic Dipeptide (l-leu-l-pro) from Streptomyces misionensis V16R3Y1 Bacteria Extracts. A Novel 1H NMR Metabolomic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Cyclo(Tyr-Leu): A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(Tyr-Leu) is a cyclic dipeptide with emerging biological significance, demonstrating a range of activities including antifungal, antibacterial, and quorum sensing inhibitory effects. This technical guide provides an in-depth overview of the natural sources of Cyclo(Tyr-Leu), detailing its presence in plants and microorganisms. Furthermore, this document outlines comprehensive experimental protocols for the isolation, purification, and characterization of this bioactive compound. Finally, potential signaling pathways modulated by Cyclo(Tyr-Leu) are discussed, offering insights into its mechanism of action and potential therapeutic applications.

Natural Sources of Cyclo(Tyr-Leu)

Cyclo(Tyr-Leu) and its stereoisomers have been identified in a diverse range of natural sources, spanning the plant and microbial kingdoms. The primary documented sources include:

-

Bacteria:

-

Nocardia alba : This bacterium is a known producer of Cyclo(Tyr-Leu)[1].

-

Bacillus sp. : A species of Bacillus associated with an entomopathogenic nematode has been shown to produce the stereoisomer Cyclo(D-Tyr-L-Leu). This compound exhibited significant antifungal activity, with a minimum inhibitory concentration (MIC) of 8 μg/mL against Colletotrichum gloeosporioides[3].

-

Other Microbial Sources of Related Cyclic Dipeptides: Various other microorganisms have been identified as producers of structurally similar cyclic dipeptides, indicating their widespread occurrence in the microbial world. These include Streptomyces sp., Pseudomonas sp., and Lactobacillus plantarum[4][5]. The presence of these related compounds suggests that other microbial species may also be sources of Cyclo(Tyr-Leu).

-

Quantitative Data

Quantitative data for Cyclo(Tyr-Leu) in its natural sources is not extensively documented in publicly available literature. However, based on studies of similar cyclic dipeptides in fermented products and microbial cultures, concentrations can be inferred to be in the range of micrograms to milligrams per liter or kilogram. For instance, Cyclo(Leu-Pro) has been quantified in wine at concentrations ranging from 0.1 to 1 mg/L[6]. The potent biological activity of Cyclo(D-Tyr-L-Leu), with an MIC of 8 μg/mL, suggests that even at low natural concentrations, it can have significant physiological effects[3].

| Cyclic Dipeptide | Source | Reported Concentration/Activity | Reference |

| Cyclo(D-Tyr-L-Leu) | Bacillus sp. | MIC: 8 μg/mL against C. gloeosporioides | [3] |

| Cyclo(Leu-Pro) | Wine | 0.1 - 1 mg/L | [6] |

| Oleraceins (related alkaloids) | Portulaca oleracea | 8.2 - 143 mg/100g dry weight | [2] |

Experimental Protocols

The following sections provide a synthesized, detailed methodology for the isolation and purification of Cyclo(Tyr-Leu) from microbial and plant sources, based on established protocols for cyclic dipeptides.

Isolation from Microbial Cultures (e.g., Nocardia alba, Bacillus sp.)

This protocol describes a general procedure for the extraction and purification of cyclic dipeptides from bacterial fermentation broth.

3.1.1. Fermentation and Extraction

-

Inoculation and Culture: Inoculate a suitable liquid medium (e.g., Tryptic Soy Broth for Nocardia or Nutrient Broth for Bacillus) with a fresh culture of the producing microorganism. Incubate the culture for 48-72 hours at an optimal temperature (e.g., 30-37°C) with shaking (e.g., 150 rpm) to ensure sufficient growth and production of secondary metabolites.

-

Cell Separation: After the incubation period, centrifuge the fermentation broth at a high speed (e.g., 8,000 x g for 15 minutes) to pellet the bacterial cells.

-

Supernatant Extraction: Decant the supernatant and perform a liquid-liquid extraction using an equal volume of a non-polar solvent such as ethyl acetate. Repeat the extraction process three times to maximize the recovery of the cyclic dipeptides.

-

Concentration: Combine the organic layers and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

3.1.2. Purification

-

Silica Gel Column Chromatography: Resuspend the crude extract in a minimal amount of the initial mobile phase and load it onto a silica gel column. Elute the column with a gradient of a non-polar to a polar solvent system (e.g., a gradient of methanol in chloroform or dichloromethane). Collect fractions and monitor the separation using thin-layer chromatography (TLC).

-

Size-Exclusion Chromatography: Pool the fractions containing the compound of interest (as determined by TLC and bioassays) and subject them to size-exclusion chromatography on a Sephadex LH-20 column, eluting with methanol, to separate compounds based on their molecular size.

-

High-Performance Liquid Chromatography (HPLC): For final purification, use a preparative reverse-phase HPLC (RP-HPLC) system with a C18 column. Elute with a gradient of acetonitrile in water. Monitor the eluent at a suitable wavelength (e.g., 210 nm and 280 nm) and collect the peak corresponding to Cyclo(Tyr-Leu).

-

Structure Elucidation: Confirm the identity and purity of the isolated compound using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR).

Isolation from Plant Material (e.g., Portulaca oleracea)

This protocol outlines a general method for extracting cyclic dipeptides from plant tissues.

3.2.1. Extraction

-

Sample Preparation: Harvest fresh aerial parts of the plant, wash them thoroughly, and air-dry them in the shade. Grind the dried plant material into a fine powder.

-

Solvent Extraction: Macerate the powdered plant material in a suitable solvent such as methanol or a mixture of dichloromethane and methanol (1:1 v/v) at room temperature for 24-48 hours.

-

Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

3.2.2. Purification

The purification steps are similar to those described for microbial sources, involving silica gel column chromatography, size-exclusion chromatography (Sephadex LH-20), and final purification by preparative RP-HPLC.

Caption: General workflow for the isolation and purification of Cyclo(Tyr-Leu).

Signaling Pathways and Mechanism of Action

The precise signaling pathways of Cyclo(Tyr-Leu) are still under investigation. However, based on its observed biological activities and studies of related cyclic dipeptides, several potential mechanisms of action can be proposed.

Antifungal Activity

The antifungal properties of cyclic dipeptides are often attributed to their ability to disrupt the integrity of the fungal cell membrane. This can occur through the formation of pores or channels in the lipid bilayer, leading to leakage of essential intracellular components and ultimately cell death[5][7].

Quorum Sensing Inhibition

Cyclic dipeptides have been shown to interfere with bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence factor production and biofilm formation. In Gram-negative bacteria like Pseudomonas aeruginosa, the las and rhl QS systems are key regulators of pathogenicity. Studies on the related compound Cyclo(Pro-Tyr) have shown that it can downregulate the expression of genes within these systems[8]. It is hypothesized that Cyclo(Tyr-Leu) may act as a competitive inhibitor of the natural acyl-homoserine lactone (AHL) signal molecules, binding to the LuxR-type receptors (LasR and RhlR) and preventing the activation of downstream virulence genes. However, some evidence suggests the mechanism might be indirect and not involve direct competition at the receptor binding site[9].

Caption: Proposed mechanism of quorum sensing inhibition by Cyclo(Tyr-Leu).

Nrf2 Pathway Activation

While not directly demonstrated for Cyclo(Tyr-Leu), oleraceins isolated from Portulaca oleracea have been shown to activate the Nrf2 signaling pathway[2]. This pathway is a key regulator of the cellular antioxidant response. It is possible that other bioactive compounds from P. oleracea, including Cyclo(Tyr-Leu), may also contribute to this activity.

Conclusion and Future Directions

Cyclo(Tyr-Leu) is a promising bioactive cyclic dipeptide found in both plant and microbial sources. Its demonstrated antifungal and potential quorum sensing inhibitory activities make it a compelling candidate for further investigation in the development of novel therapeutic agents. Future research should focus on:

-

Quantitative analysis of Cyclo(Tyr-Leu) in its natural sources to better understand its physiological concentrations.

-

Optimization of isolation and purification protocols to improve yields and facilitate larger-scale studies.

-

Elucidation of the precise molecular mechanisms underlying its biological activities, including detailed studies of its interaction with target proteins and its effects on cellular signaling pathways.

-

In vivo studies to evaluate the efficacy and safety of Cyclo(Tyr-Leu) in animal models of infection and disease.

This technical guide provides a foundational resource for researchers and professionals in the field of natural product chemistry and drug development, aiming to stimulate further exploration into the therapeutic potential of Cyclo(Tyr-Leu).

References

- 1. Cyclic dipeptides: catalyst/promoter-free, rapid and environmentally benign cyclization of free amino acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Oleraceins from Portulaca oleracea leaves: Quali-quantitative determination and antioxidant potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation and antifungal properties of cyclo(D-Tyr-L-Leu) diketopiperazine isolated from Bacillus sp. associated with rhabditid entomopathogenic nematode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New and Unexpected Insights into the Modulation of LuxR-type Quorum Sensing by Cyclic Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]

Cyclo(Tyr-Leu): A Comprehensive Technical Guide on its Discovery, Synthesis, and Biological Significance

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(Tyr-Leu), a cyclic dipeptide belonging to the 2,5-diketopiperazine class of molecules, has emerged as a significant natural product with a diverse range of biological activities. This technical guide provides an in-depth overview of its discovery, historical background, and key scientific findings. It details the methodologies for its isolation and synthesis, presents quantitative data on its bioactivities, and elucidates its mechanisms of action through signaling pathway diagrams. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compelling molecule.

Discovery and Historical Background

The discovery of Cyclo(Tyr-Leu) and its stereoisomers is rooted in the exploration of natural products from various microorganisms and plants. A significant milestone in its history was the first isolation of Cyclo(D-Tyr-L-Leu) from a natural source. This discovery was made from a Bacillus sp. associated with an entomopathogenic nematode and was concurrently the first report on the antifungal properties of the Cyclo(Tyr-Leu) class of dipeptides.[1] The structural elucidation of the molecule was meticulously carried out using one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, as well as High-Performance Liquid Chromatography (HPLC).[1]

Following this initial discovery, various stereoisomers of Cyclo(Tyr-Leu) have been identified from a wide array of natural sources, highlighting its prevalence in the biosphere. These sources include:

-

Plants: Portulaca oleracea[2]

-

Bacteria: Nocardia alba and the human skin commensal Corynebacterium tuberculostearicum.

-

Fungi: The sponge-associated fungus Penicillium sp.

The identification of Cyclo(Tyr-Leu) from these diverse organisms has spurred further investigation into its biological activities, revealing its potential as a lead compound in various therapeutic areas.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₅H₂₀N₂O₃ |

| Molecular Weight | 276.33 g/mol |

| CAS Number | 82863-65-8 |

| Appearance | White to off-white solid |

| IUPAC Name | 3-[(4-hydroxyphenyl)methyl]-6-(2-methylpropyl)piperazine-2,5-dione |

Biological Activities and Quantitative Data

Cyclo(Tyr-Leu) and its related cyclic dipeptides exhibit a remarkable spectrum of biological activities, including antifungal, cytotoxic, anticoagulant, anti-quorum sensing, and tyrosinase inhibitory effects. The following tables summarize the key quantitative data associated with these activities.

Antifungal Activity

The antifungal properties of Cyclo(Tyr-Leu) stereoisomers have been demonstrated against various fungal pathogens.

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| Cyclo(D-Tyr-L-Leu) | Colletotrichum gloeosporioides | 8 | [1] |

| Cyclo(L-Pro-L-Tyr) | Rhizoctonia solani | 125 | [3] |

| Cyclo(L-Pro-L-Tyr) | Fusarium oxysporum | 250 | [3] |

| Cyclo(L-Pro-L-Tyr) | Fusarium solani | 250 | [3] |

Cytotoxic Activity

While specific IC₅₀ values for Cyclo(Tyr-Leu) are not extensively reported in the reviewed literature, related cyclic dipeptides have shown cytotoxic effects against various cancer cell lines. This data suggests a potential avenue for future research into the anticancer properties of Cyclo(Tyr-Leu).

| Compound | Cell Line | IC₅₀ (mM) | Reference |

| Cyclo(Phe-Pro) | HeLa | 2.92 ± 1.55 | [4] |

| Cyclo(Phe-Pro) | HT-29 | 4.04 ± 1.15 | [4] |

| Cyclo(Phe-Pro) | MCF-7 | 6.53 ± 1.26 | [4] |

| Cyclo(Tyr-Pro) | MCF-7 | >10 | [4] |

Anti-Quorum Sensing Activity

Cyclic dipeptides, including those structurally similar to Cyclo(Tyr-Leu), have been shown to interfere with bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence in many pathogenic bacteria.

| Compound | Activity | Concentration | % Inhibition | Reference |

| Cyclo(L-Tyr-L-Pro) | Biofilm formation in P. aeruginosa | 0.5 mg/mL | 52% | [5] |

| Cyclo(L-Pro-L-Tyr) | Pyocyanin production in P. aeruginosa | 1.8 mM | 41% | [6] |

| Cyclo(L-Pro-L-Tyr) | Protease activity in P. aeruginosa | 1.8 mM | 20% | [6] |

| Cyclo(L-Pro-L-Tyr) | Elastase activity in P. aeruginosa | 1.8 mM | 32% | [6] |

Tyrosinase Inhibitory Activity

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation. Related cyclic dipeptides have demonstrated inhibitory activity against this enzyme.

| Compound | Enzyme | Ki (mM) | Inhibition Type | Reference |

| Cyclo(L-Pro-L-Tyr) | Mushroom Tyrosinase | 9.86 | Competitive | [7] |

Signaling Pathways and Mechanisms of Action

Anti-Quorum Sensing Mechanism in Pseudomonas aeruginosa

Cyclo(L-Pro-L-Tyr), a compound structurally related to Cyclo(Tyr-Leu), has been shown to inhibit quorum sensing in the opportunistic pathogen Pseudomonas aeruginosa. It achieves this by downregulating the expression of genes in the las and rhl quorum-sensing systems, which are crucial for controlling the production of virulence factors and biofilm formation.[6]

Tyrosinase Inhibition Mechanism

Docking simulations suggest that Cyclo(L-Pro-L-Tyr) acts as a competitive inhibitor of mushroom tyrosinase.[7] It is proposed to bind to the substrate-binding site of the enzyme, thereby blocking the entry of the natural substrate, L-DOPA, and preventing the synthesis of melanin.

Experimental Protocols

Isolation and Purification of Cyclo(D-Tyr-L-Leu) from Bacillus sp.

The following protocol is a generalized procedure based on the methods described for the first isolation of Cyclo(D-Tyr-L-Leu).[1]

-

Fermentation and Extraction: The Bacillus sp. is cultured in a suitable broth medium. After an appropriate incubation period, the culture broth is centrifuged to separate the supernatant from the bacterial cells. The supernatant is then subjected to solvent extraction, typically with ethyl acetate, to isolate the organic compounds.

-

Chromatographic Purification: The crude extract is concentrated and then purified using silica gel column chromatography with a gradient of solvents (e.g., hexane and ethyl acetate) to separate the components based on polarity.

-

Final Purification: Fractions showing the desired activity are further purified by preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure Cyclo(D-Tyr-L-Leu).

-

Structural Elucidation: The structure of the purified compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HMQC, HMBC), and Mass Spectrometry (MS).

General Protocol for Solid-Phase Synthesis of Cyclic Dipeptides

While a specific protocol for Cyclo(Tyr-Leu) is not detailed in the provided search results, a general approach for the solid-phase synthesis of cyclic peptides can be outlined. This method offers advantages in terms of efficiency and purification.

-

Linear Peptide Assembly: The linear dipeptide (Tyr-Leu or Leu-Tyr) is assembled on a solid support resin (e.g., Wang resin) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

-

Cleavage from Resin: The protected linear peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

Cyclization in Solution: The deprotected linear peptide is then cyclized in a dilute solution using a suitable coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), in the presence of a base like diisopropylethylamine (DIPEA).

-

Purification: The resulting cyclic dipeptide is purified by preparative HPLC.

Tyrosinase Inhibition Assay

The following is a general protocol for assessing the tyrosinase inhibitory activity of a compound.[7]

-

Enzyme and Substrate Preparation: A solution of mushroom tyrosinase and a solution of L-DOPA (substrate) are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).

-

Assay Procedure:

-

The test compound (e.g., Cyclo(Tyr-Leu)) at various concentrations is pre-incubated with the tyrosinase solution in a 96-well plate.

-

The reaction is initiated by adding the L-DOPA solution.

-

The formation of dopachrome is monitored by measuring the absorbance at 492 nm over time using a microplate reader.

-

-

Data Analysis: The percentage of inhibition is calculated, and the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined.

-

Kinetic Analysis: To determine the mode of inhibition (e.g., competitive, non-competitive), kinetic studies are performed by measuring the reaction rates at different substrate and inhibitor concentrations. The data is then analyzed using Lineweaver-Burk or Dixon plots.

Conclusion and Future Perspectives

Cyclo(Tyr-Leu) and its stereoisomers represent a promising class of cyclic dipeptides with a diverse array of biological activities. The historical and ongoing research into these compounds has laid a strong foundation for their potential development as therapeutic agents. Their antifungal, anti-quorum sensing, and tyrosinase inhibitory properties are of particular interest for applications in agriculture, infectious disease, and dermatology, respectively.

Future research should focus on several key areas:

-

Total Synthesis and Analogue Development: The development of efficient and scalable synthetic routes will be crucial for producing sufficient quantities of Cyclo(Tyr-Leu) and its analogues for further preclinical and clinical studies. The synthesis of a library of analogues will also enable a more thorough investigation of structure-activity relationships.

-

Mechanism of Action Studies: While initial insights into the mechanisms of action have been gained, more detailed studies are needed to fully elucidate the molecular targets and signaling pathways affected by Cyclo(Tyr-Leu).

-

In Vivo Efficacy and Safety: The promising in vitro activities need to be translated into in vivo models to assess the efficacy, pharmacokinetics, and safety of these compounds.

References

- 1. Isolation and antifungal properties of cyclo(D-Tyr-L-Leu) diketopiperazine isolated from Bacillus sp. associated with rhabditid entomopathogenic nematode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclo(Tyr-Leu) - TargetMol Chemicals Inc [bioscience.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. ar.iiarjournals.org [ar.iiarjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Biosynthesis of Cyclo(Tyr-Leu) in Microorganisms: A Technical Guide

Abstract

Cyclo(Tyr-Leu), a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class of natural products, has garnered significant interest due to its potential biological activities. This technical guide provides an in-depth exploration of the biosynthetic pathways of Cyclo(Tyr-Leu) in microorganisms. While the specific gene cluster for Cyclo(Tyr-Leu) synthesis is yet to be fully elucidated, this document outlines the two primary enzymatic routes known for DKP formation: the Non-Ribosomal Peptide Synthetase (NRPS) and the Cyclodipeptide Synthase (CDPS) pathways. This guide furnishes researchers, scientists, and drug development professionals with a comprehensive overview of the proposed biosynthetic logics, detailed experimental protocols for pathway elucidation, and a summary of quantitative data for related compounds. Furthermore, it includes detailed visualizations of the biosynthetic pathways and experimental workflows to facilitate a deeper understanding of these complex microbial processes.

Introduction

Cyclic dipeptides (CDPs), or 2,5-diketopiperazines (DKPs), are a diverse class of natural products synthesized by a wide range of organisms, including bacteria, fungi, and plants. These molecules exhibit a remarkable array of biological activities, including antimicrobial, antiviral, antitumor, and quorum sensing modulatory effects. Cyclo(Tyr-Leu) is a specific DKP composed of tyrosine and leucine residues. A notable example is the isolation of Cyclo(D-Tyr-L-Leu) from a Bacillus sp. associated with an entomopathogenic nematode, which has demonstrated potent antifungal properties[1]. The incorporation of a D-amino acid residue highlights the sophisticated enzymatic machinery involved in its biosynthesis.

Understanding the biosynthetic pathways of Cyclo(Tyr-Leu) is crucial for several reasons. It can enable the discovery of novel enzymes with potential applications in biocatalysis and synthetic biology. Furthermore, elucidating the genetic basis of its production can pave the way for metabolic engineering strategies to improve yields or generate novel analogs with enhanced therapeutic properties. This guide delves into the two plausible enzymatic pathways for Cyclo(Tyr-Leu) biosynthesis: the multi-modular Non-Ribosomal Peptide Synthetases (NRPSs) and the more recently discovered tRNA-dependent Cyclodipeptide Synthases (CDPSs).

Proposed Biosynthetic Pathways

The biosynthesis of Cyclo(Tyr-Leu) in microorganisms is proposed to occur via one of two major pathways. The exact pathway utilized by a specific microorganism, such as the Bacillus sp. known to produce Cyclo(D-Tyr-L-Leu), would require experimental verification.

Non-Ribosomal Peptide Synthetase (NRPS) Pathway

NRPSs are large, modular enzymes that synthesize peptides in an assembly-line fashion, independent of the ribosomal machinery. The synthesis of a dipeptide like Cyclo(Tyr-Leu) would require a dimodular NRPS.

Mechanism:

-

Module 1: Tyrosine Activation: The first module would be responsible for the selection and activation of a tyrosine residue. This is accomplished by an adenylation (A) domain, which specifically recognizes tyrosine and activates it as an aminoacyl-adenylate at the expense of ATP. The activated tyrosine is then transferred to a thiolation (T) domain, also known as a peptidyl carrier protein (PCP), where it is covalently tethered as a thioester. In the case of Cyclo(D-Tyr-L-Leu), an epimerization (E) domain within this module would convert the L-tyrosine to D-tyrosine.

-

Module 2: Leucine Activation and Peptide Bond Formation: The second module would activate leucine via its own A and T domains. A condensation (C) domain in this module would then catalyze the formation of a peptide bond between the T-domain-bound D-tyrosine from the first module and the T-domain-bound L-leucine.

-

Cyclization and Release: The final step is the cyclization of the dipeptidyl intermediate to form the diketopiperazine ring and release it from the enzyme. This is typically catalyzed by a C-terminal thioesterase (TE) domain.

Cyclodipeptide Synthase (CDPS) Pathway

CDPSs represent a more streamlined approach to cyclodipeptide synthesis, directly utilizing aminoacyl-tRNAs (aa-tRNAs) from primary metabolism.

Mechanism:

-

Substrate Binding: A CDPS enzyme would bind two aa-tRNAs, Tyr-tRNATyr and Leu-tRNALeu, in its two substrate-binding pockets.

-

Peptide Bond Formation: The enzyme catalyzes the formation of the first peptide bond, creating a dipeptidyl-tRNA intermediate that remains bound to the enzyme.

-

Cyclization: Subsequently, the CDPS facilitates an intramolecular aminolysis reaction, leading to the formation of the diketopiperazine ring and the release of the two uncharged tRNAs. For the synthesis of Cyclo(D-Tyr-L-Leu), this pathway would require an external racemase to provide D-Tyr-tRNATyr or the CDPS itself would need to have epimerization activity, which is less common.

Quantitative Data

| Cyclodipeptide | Producing Microorganism | Yield | Reference |

| Cyclo(L-Pro-L-Tyr) & Cyclo(D-Pro-L-Tyr) | Streptomyces sp. strain 22-4 | MIC: 31.25 µg/mL | [2] |

| Cyclo(L-Leu-L-Pro) & Cyclo(L-Phe-L-Pro) | Co-culture of Lactobacillus plantarum and Leuconostoc mesenteroides | 6.65 ppm (mg/L) | [3] |

| D-Phe-L-Pro DKP | Recombinant E. coli expressing GrsA/GrsB1 | ~12 mg/L | [4] |

| Cyclo(D-Tyr-L-Leu) | Bacillus sp. | MIC: 8 µg/mL | [1] |

Note: MIC (Minimum Inhibitory Concentration) values indicate biological activity and not production yield.

Experimental Protocols

To elucidate the biosynthetic pathway of Cyclo(Tyr-Leu) and characterize the involved enzymes, a series of experimental procedures are required. The following protocols are adapted from established methods for the study of NRPS and CDPS systems.

Identification and Characterization of the Biosynthetic Gene Cluster (BGC)

The following workflow outlines the steps to identify and confirm the function of the BGC responsible for Cyclo(Tyr-Leu) synthesis from a producing microorganism like Bacillus sp.

Heterologous Expression of the Candidate BGC in E. coli

This protocol is adapted for the expression of a putative NRPS or CDPS gene cluster.

-

Vector Construction:

-

Amplify the target BGC from the genomic DNA of the producing organism using high-fidelity polymerase.

-

Clone the BGC into a suitable expression vector (e.g., pET series for E. coli) under the control of an inducible promoter (e.g., T7).

-

If the BGC is large, it may require assembly from multiple PCR fragments using techniques like Gibson assembly or yeast homologous recombination.

-

-

Host Strain Transformation:

-

Transform the expression construct into a suitable E. coli expression strain, such as BL21(DE3).

-

For NRPS expression, co-transformation with a plasmid carrying a phosphopantetheinyl transferase (PPTase) gene (e.g., sfp from Bacillus subtilis) is necessary for the post-translational modification and activation of the T domains[5].

-

-

Protein Expression:

-

Grow the transformed E. coli in a suitable medium (e.g., LB or TB) at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Reduce the incubation temperature to 16-25°C and continue shaking for 16-24 hours to improve protein solubility.

-

-

Extraction and Analysis:

-

Harvest the cells by centrifugation.

-

Extract the small molecules from the culture supernatant and/or the cell pellet using an organic solvent like ethyl acetate.

-

Dry the extract and redissolve in a suitable solvent (e.g., methanol) for LC-MS/MS analysis to detect the production of Cyclo(Tyr-Leu).

-

In Vitro Enzymatic Assay for NRPS Activity

This assay is designed to confirm the function of a purified, putative Cyclo(Tyr-Leu) NRPS.

-

Protein Purification:

-

Express the NRPS with a purification tag (e.g., His-tag) in E. coli.

-

Lyse the cells and purify the NRPS using affinity chromatography (e.g., Ni-NTA).

-

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT).

-

To the buffer, add the purified NRPS enzyme (1-5 µM), L-tyrosine (1 mM), L-leucine (1 mM), and ATP (2 mM).

-

-

Reaction Incubation:

-

Incubate the reaction mixture at 25-30°C for 2-4 hours.

-

-

Product Extraction and Analysis:

-

Quench the reaction by adding an equal volume of methanol or ethyl acetate.

-

Centrifuge to remove the precipitated protein.

-

Analyze the supernatant by LC-MS/MS for the presence of Cyclo(Tyr-Leu).

-

LC-MS/MS Method for Cyclo(Tyr-Leu) Quantification

This protocol provides a general framework for the sensitive detection and quantification of Cyclo(Tyr-Leu).

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., Waters Atlantis T3, 150 x 2.1 mm, 3 µm) is suitable.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% B over 10-15 minutes, followed by a hold and re-equilibration.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 30-40°C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

Precursor Ion: [M+H]+ for Cyclo(Tyr-Leu) (m/z 277.15).

-

Product Ions: Specific fragment ions of Cyclo(Tyr-Leu) need to be determined by infusing a standard. Common fragments would arise from the loss of the side chains.

-

Optimization: Optimize cone voltage and collision energy for each MRM transition to maximize signal intensity[6].

-

-

Quantification:

-

Prepare a calibration curve using a synthetic standard of Cyclo(Tyr-Leu) in a relevant matrix (e.g., sterile culture medium).

-

Use an internal standard (e.g., a stable isotope-labeled version of Cyclo(Tyr-Leu) or another cyclic dipeptide not present in the sample) for improved accuracy.

-

Quantify the concentration of Cyclo(Tyr-Leu) in the samples by comparing the peak area ratios to the calibration curve.

-

Conclusion

The biosynthesis of Cyclo(Tyr-Leu) in microorganisms represents a fascinating example of the intricate chemistry of natural product formation. While the precise genetic and enzymatic details are still under investigation, the established frameworks of NRPS and CDPS pathways provide robust models for future research. The experimental protocols and analytical methods detailed in this guide offer a comprehensive toolkit for scientists aiming to unravel the biosynthetic secrets of Cyclo(Tyr-Leu) and other bioactive cyclic dipeptides. Such endeavors will undoubtedly contribute to the discovery of new enzymes and the development of novel therapeutic agents.

References

- 1. Isolation and antifungal properties of cyclo(D-Tyr-L-Leu) diketopiperazine isolated from Bacillus sp. associated with rhabditid entomopathogenic nematode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Heterologous protein expression in E. coli [protocols.io]

- 3. Optimization of the Culture Conditions of Lactic Acid Bacteria for Antimicrobial Activity and Mass Production of Cyclic Dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In Vivo Production of Artificial Nonribosomal Peptide Products in the Heterologous Host Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Cyclo(Tyr-Leu)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, physicochemical properties, and biological activities of the cyclic dipeptide Cyclo(Tyr-Leu). Detailed experimental protocols for its synthesis and characterization are also presented, along with visualizations of relevant biological pathways.

Chemical Structure and Stereochemistry

Cyclo(Tyr-Leu), with the chemical formula C₁₅H₂₀N₂O₃, is a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class of compounds.[1][2] Its systematic IUPAC name is 3-[(4-hydroxyphenyl)methyl]-6-(2-methylpropyl)piperazine-2,5-dione.[1][2] The molecule is formed from the condensation of a tyrosine (Tyr) and a leucine (Leu) amino acid residue.

The presence of two chiral centers at the α-carbons of the tyrosine and leucine residues gives rise to four possible stereoisomers:

-

Cyclo(L-Tyr-L-Leu)

-

Cyclo(D-Tyr-D-Leu)

-

Cyclo(L-Tyr-D-Leu)

-

Cyclo(D-Tyr-L-Leu)

The stereochemistry of these isomers is crucial as it dictates their three-dimensional conformation and, consequently, their biological activity. For instance, the specific IUPAC name for Cyclo(D-Tyr-L-Leu) is (3R,6S)-3-[(4-hydroxyphenyl)methyl]-6-(2-methylpropyl)piperazine-2,5-dione.[3]

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of Cyclo(Tyr-Leu)

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₀N₂O₃ | [1][2] |

| Molecular Weight | 276.33 g/mol | [1][2] |

| Appearance | White to off-white solid | [4] |

| Solubility | Soluble in DMSO | [4] |

Table 2: Spectroscopic Data for Cyclo(Tyr-Leu)

| Data Type | Key Features | Reference |

| Mass Spectrometry (LC-MS) | [M+H]⁺ = 277 m/z | [2] |

| ¹H NMR (Conceptual) | Signals corresponding to the aromatic protons of tyrosine, the α-protons of both amino acids, and the side-chain protons of tyrosine and leucine. | |

| ¹³C NMR (Conceptual) | Signals for the carbonyl carbons of the diketopiperazine ring, the aromatic carbons of tyrosine, the α-carbons, and the side-chain carbons of both residues. |

Note: Detailed experimental ¹H and ¹³C NMR data with specific chemical shifts for each stereoisomer are not consistently reported across the literature. The provided information is based on the expected spectral features.

Experimental Protocols

Solution-Phase Synthesis of Cyclo(L-Tyr-L-Leu)

This protocol outlines a general method for the solution-phase synthesis of cyclic dipeptides, which can be adapted for Cyclo(L-Tyr-L-Leu).[5][6]

Step 1: Formation of the Linear Dipeptide (Boc-L-Tyr-L-Leu-OMe)

-

Dissolve L-Leucine methyl ester hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane (DCM).

-

Add a base, for example, N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents), to neutralize the hydrochloride salt.

-

In a separate flask, dissolve Boc-L-Tyrosine (1 equivalent) and a coupling reagent like HBTU (1.1 equivalents) in DCM.

-

Add the neutralized L-Leucine methyl ester solution to the Boc-L-Tyrosine solution at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with an acidic solution (e.g., 1M HCl), a basic solution (e.g., saturated NaHCO₃), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected linear dipeptide.

-

Purify the crude product by flash column chromatography.

Step 2: Deprotection of the N-terminus

-

Dissolve the purified Boc-L-Tyr-L-Leu-OMe in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 1:1 v/v).

-

Stir the mixture at room temperature for 1-2 hours until TLC indicates complete removal of the Boc group.

-

Remove the solvent and excess TFA under reduced pressure.

Step 3: Cyclization

-

Dissolve the deprotected linear dipeptide in a high-boiling point solvent such as isopropanol or toluene under an inert atmosphere. The concentration should be kept low (e.g., 0.01 M) to favor intramolecular cyclization over intermolecular polymerization.

-

Add a weak base, such as sodium bicarbonate, and heat the mixture to reflux for several hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude Cyclo(L-Tyr-L-Leu) by flash column chromatography or recrystallization.

Biological Activities and Signaling Pathways

Cyclo(Tyr-Leu) and its stereoisomers have been isolated from various natural sources, including the plant Portulaca oleracea and various microorganisms, and have been shown to exhibit a range of biological activities.[4][7]

Antifungal Activity

Certain stereoisomers of Cyclo(Tyr-Leu), notably Cyclo(D-Tyr-L-Leu), have demonstrated significant antifungal properties.[8] The general mechanism of antifungal action for many diketopiperazines is believed to involve the disruption of the fungal cell membrane's integrity.[9][10] This can lead to increased membrane permeability, leakage of essential cellular components, and ultimately, cell death.

Caption: Proposed mechanism of antifungal action for Cyclo(Tyr-Leu).

Quorum Sensing Inhibition

Cyclic dipeptides are known to play a role in bacterial communication, a process called quorum sensing (QS).[11] Some cyclic dipeptides can act as inhibitors of QS systems, thereby disrupting bacterial virulence and biofilm formation.[12][13] While the specific role of Cyclo(Tyr-Leu) in QS is an active area of research, the general mechanism of QS inhibition by cyclic dipeptides involves interference with signal molecule binding to its receptor protein.

References

- 1. New and Unexpected Insights into the Modulation of LuxR-type Quorum Sensing by Cyclic Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclo(Tyr-Leu) | C15H20N2O3 | CID 572422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Cyclic Dipeptides: Secondary Metabolites Isolated from Different Microorganisms with Diverse Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyclo(L-Pro-L-Tyr) | C14H16N2O3 | CID 119404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens [mdpi.com]

- 10. Targeting the fungal cell wall: current therapies and implications for development of alternative antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bio-conferences.org [bio-conferences.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

Physical and chemical properties of Cyclo(Tyr-Leu).

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the physical, chemical, and biological properties of the cyclic dipeptide Cyclo(Tyr-Leu). The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways associated with its biological activities.

Physicochemical Properties

Cyclo(Tyr-Leu), a 2,5-diketopiperazine, is a heterocyclic organic molecule formed from the condensation of tyrosine and leucine residues. Its rigid cyclic structure imparts significant stability against enzymatic degradation compared to its linear counterparts.

General and Physical Properties

A summary of the key physical and chemical properties of Cyclo(Tyr-Leu) is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₀N₂O₃ | [1][2] |

| Molecular Weight | 276.33 g/mol | [1][2] |

| CAS Number | 82863-65-8 | [1] |

| Appearance | White to off-white solid | [3] |

| Melting Point | Not explicitly reported in the searched literature. | |

| Solubility | Soluble in DMSO (≥ 16.67 mg/mL), Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Limited solubility in water. |

Spectroscopic Data

While specific ¹H and ¹³C NMR spectra for Cyclo(L-Tyr-L-Leu) were not found in the provided search results, the structural elucidation of this and related cyclic dipeptides is typically achieved through 1D and 2D NMR techniques.[4] Mass spectrometry data provides valuable information for its identification and structural analysis.

Mass Spectrometry Data:

| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Reference |

| ESI+ | 277.1551 ([M+H]⁺) | 136.0767, 107.0493, 91.0537 | [1] |

The fragmentation pattern in ESI-MS/MS typically involves the cleavage of the diketopiperazine ring and the side chains, providing structural information about the constituent amino acids.

Experimental Protocols

This section outlines the general methodologies for the synthesis and characterization of Cyclo(Tyr-Leu).

Synthesis of Cyclo(L-Tyr-L-Leu) via Solution-Phase Synthesis

This protocol describes a general approach for the synthesis of cyclic dipeptides.

Workflow for Solution-Phase Synthesis of Cyclo(L-Tyr-L-Leu)

Detailed Steps:

-

Protection of Amino Acids: The amino group of L-tyrosine is protected with a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid of L-leucine is protected as a methyl ester.

-

Dipeptide Formation: The protected amino acids, Boc-L-Tyr-OH and H-L-Leu-OMe, are coupled using a standard coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine) in an anhydrous solvent like dichloromethane (DCM). The reaction progress is monitored by thin-layer chromatography (TLC).[5]

-

Purification of Linear Dipeptide: The resulting protected linear dipeptide (Boc-L-Tyr-L-Leu-OMe) is purified using column chromatography.

-

Deprotection: The Boc protecting group is removed under acidic conditions, for example, using trifluoroacetic acid (TFA) in DCM or a solution of HCl in dioxane. The methyl ester can be saponified using a base like NaOH.

-

Cyclization: The deprotected linear dipeptide is subjected to cyclization under high dilution conditions in a high-boiling solvent such as isopropanol or toluene, often with heating. This favors intramolecular cyclization over intermolecular polymerization.

-

Purification of Cyclo(Tyr-Leu): The final product is purified by recrystallization or column chromatography.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: 5-10 mg of the purified Cyclo(Tyr-Leu) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The solution should be filtered to remove any particulate matter.[6][7]

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. 2D NMR experiments such as COSY, HSQC, and HMBC are typically used to confirm the structure and assign all proton and carbon signals.

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation: A stock solution of Cyclo(Tyr-Leu) is prepared in a suitable solvent (e.g., methanol or acetonitrile) and then diluted to an appropriate concentration (typically in the µg/mL to ng/mL range) with the mobile phase. The sample should be filtered through a 0.22 µm filter before injection.[8]

-

Data Acquisition: The sample is analyzed using a reverse-phase C18 column with a gradient elution, for example, using a mobile phase of water and acetonitrile with a modifier like formic acid. Mass spectrometric detection is performed using an electrospray ionization (ESI) source in positive ion mode. Tandem mass spectrometry (MS/MS) is used to obtain fragmentation data for structural confirmation.

Biological Activities and Signaling Pathways

Cyclo(Tyr-Leu) has been reported to exhibit a range of biological activities, including antifungal, cytotoxic, and anticoagulant effects.

Antifungal Activity

Cyclic dipeptides, in general, are known to possess antifungal properties. The proposed mechanisms of action often involve the disruption of the fungal cell membrane integrity or the inhibition of enzymes crucial for cell wall synthesis.[4] However, a specific signaling pathway for the antifungal activity of Cyclo(Tyr-Leu) has not been elucidated in the available literature.

Hypothesized Antifungal Mechanism of Action

Cytotoxic Activity and Apoptosis Induction

Cyclo(Tyr-Leu) has demonstrated cytotoxic effects against certain cancer cell lines. While the precise signaling cascade for Cyclo(Tyr-Leu) is not fully detailed, related cyclic dipeptides have been shown to induce apoptosis. This process is often mediated through complex signaling pathways involving the activation of caspases and modulation of pro- and anti-apoptotic proteins.

Generalized Apoptosis Signaling Pathway

Studies on other cytotoxic compounds suggest the involvement of pathways like the PI3K/Akt/mTOR and NF-κB signaling, which are critical for cell survival and proliferation. Inhibition of these pathways can lead to apoptosis.[9][10] Further research is needed to determine if Cyclo(Tyr-Leu) exerts its cytotoxic effects through modulation of these specific pathways.

Anticoagulant Activity

Cyclo(Tyr-Leu) has been shown to prolong coagulation times, including prothrombin time (PT), activated partial thromboplastin time (APTT), and thrombin time (TT). This suggests an interference with the coagulation cascade. The coagulation cascade involves a series of enzymatic activations of coagulation factors, culminating in the formation of a fibrin clot. Platelets also play a crucial role in this process.

Simplified Coagulation Cascade and Potential Interaction Points

The prolongation of PT, APTT, and TT suggests that Cyclo(Tyr-Leu) may inhibit one or more coagulation factors in the common pathway (such as Factor Xa or thrombin) or interfere with fibrinogen conversion to fibrin. It could also potentially interact with platelet receptors involved in coagulation factor binding.[11][12] However, the precise molecular target of Cyclo(Tyr-Leu) in the coagulation cascade has not been identified.

Conclusion

Cyclo(Tyr-Leu) is a cyclic dipeptide with interesting and diverse biological activities. While its fundamental physicochemical properties are reasonably well-characterized, further research is required to elucidate the specific details of its spectroscopic characteristics, develop optimized and detailed synthetic protocols, and, most importantly, to unravel the precise molecular mechanisms and signaling pathways underlying its antifungal, cytotoxic, and anticoagulant effects. A deeper understanding of these aspects will be crucial for evaluating its potential as a lead compound in drug discovery and development.

References

- 1. Cyclo(Tyr-Leu) | C15H20N2O3 | CID 572422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclo(D-Tyr-L-Leu) | C15H20N2O3 | CID 124350923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Isolation and antifungal properties of cyclo(D-Tyr-L-Leu) diketopiperazine isolated from Bacillus sp. associated with rhabditid entomopathogenic nematode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. thno.org [thno.org]

- 7. researchgate.net [researchgate.net]

- 8. Cyclo(Tyr-Leu) | Antifungal | TargetMol [targetmol.com]

- 9. mdpi.com [mdpi.com]

- 10. Interplay between platelets and coagulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Factor XI interacts with the leucine-rich repeats of glycoprotein Ibalpha on the activated platelet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Interaction of coagulation factor Xa with human platelets - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Mechanistic Insights into Cyclo(Tyr-Leu): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the cyclic dipeptide Cyclo(Tyr-Leu), focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. It also delves into the experimental protocols for acquiring this data and explores the compound's antifungal mechanism of action through a detailed signaling pathway diagram.

Spectroscopic Data

The structural elucidation of Cyclo(Tyr-Leu) relies heavily on spectroscopic techniques. The following tables summarize the key mass spectrometry and nuclear magnetic resonance data.

Mass Spectrometry (MS) Data

Mass spectrometry confirms the molecular weight and provides insights into the fragmentation pattern of Cyclo(Tyr-Leu).

| Parameter | Value | Source |

| Molecular Formula | C₁₅H₂₀N₂O₃ | [1][2] |

| Molecular Weight | 276.33 g/mol | [1][2] |

| Monoisotopic Mass | 276.14739250 Da | [1][2] |

| Precursor Ion (m/z) | 277.1551 ([M+H]⁺) | [1] |

Table 1: Key Mass Spectrometry Data for Cyclo(Tyr-Leu).

ESI-MS/MS Fragmentation:

Tandem mass spectrometry (MS/MS) of the protonated molecule ([M+H]⁺) reveals characteristic fragment ions.

| Precursor Ion (m/z) | Fragment Ions (m/z) | Relative Abundance |

| 277.1551 | 136.0767 | 100% |

| 107.0493 | 43.33% | |

| 91.0537 | 39.84% | |

| 119.0506 | 15.03% | |

| 86.0973 | 5.36% |

Table 2: ESI-MS/MS Fragmentation Data for [Cyclo(Tyr-Leu)+H]⁺. [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

While 1D and 2D NMR are standard for the structural confirmation of Cyclo(Tyr-Leu) and its stereoisomers, publicly available, detailed spectral data with assigned chemical shifts and coupling constants for the specific Cyclo(L-Tyr-L-Leu) isomer is limited in the readily accessible literature.[3] The characterization is typically achieved by comparing the obtained spectra with those of known diketopiperazines.[4]

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on precise experimental methodologies.

Mass Spectrometry

Sample Preparation: Samples for mass spectrometry are typically dissolved in a suitable solvent such as methanol or acetonitrile.

Instrumentation and Conditions:

-

Mass Spectrometer: A variety of mass spectrometers can be used, including Quadrupole Ion Trap (QIT) and Time-of-Flight (TOF) analyzers.[1]

-

Ionization Source: Electrospray ionization (ESI) is a common method for the analysis of cyclic dipeptides.

-

Data Acquisition: Data is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Collision Energy: For MS/MS experiments, a collision energy of around 35% is often used to induce fragmentation.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: For NMR analysis, Cyclo(Tyr-Leu) is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

Instrumentation and Data Acquisition:

-

Spectrometer: High-field NMR spectrometers (e.g., 400 MHz or higher) are used to obtain well-resolved spectra.

-

Experiments: Standard 1D proton (¹H) and carbon-13 (¹³C) NMR spectra are acquired. For complete structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.[4]

-

Referencing: Chemical shifts are referenced to the residual solvent peak.

Antifungal Mechanism of Action

Cyclic dipeptides, including those related to Cyclo(Tyr-Leu), have demonstrated notable antifungal properties. The primary mechanism of action involves the disruption of the fungal cell membrane.

Below is a logical workflow illustrating the proposed antifungal mechanism of action for a related diketopiperazine, Cyclo(Pro-Tyr), which is believed to share a similar mechanism with Cyclo(Tyr-Leu). This process targets the fungal plasma membrane, leading to cell death.

Caption: Proposed antifungal mechanism of Cyclo(Tyr-Leu).

This proposed pathway suggests that Cyclo(Tyr-Leu) initially targets the fungal plasma membrane, potentially interacting with ergosterol, a key component of fungal cell membranes.[5][6] This interaction leads to membrane destabilization and increased fluidity. A crucial step in this process is the inhibition of the plasma membrane H⁺-ATPase (Pma1), which disrupts the proton gradient across the membrane.[5][6] The consequent ion leakage and cellular stress result in an increase in reactive oxygen species (ROS), ultimately leading to fungal cell death.[5]

References

- 1. Cyclo(Tyr-Leu) | C15H20N2O3 | CID 572422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclo(D-Tyr-L-Leu) | C15H20N2O3 | CID 124350923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Isolation and antifungal properties of cyclo(D-Tyr-L-Leu) diketopiperazine isolated from Bacillus sp. associated with rhabditid entomopathogenic nematode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cyclo(Pro-Tyr) elicits conserved cellular damage in fungi by targeting the [H+]ATPase Pma1 in plasma membrane domains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclo(Pro-Tyr) elicits conserved cellular damage in fungi by targeting the [H+]ATPase Pma1 in plasma membrane domains - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Bioactive Potential of Cyclo(Tyr-Leu): A Technical Guide for Researchers

An In-depth Exploration of the Antifungal, Cytotoxic, and Anticoagulant Properties of a Promising Cyclic Dipeptide

Cyclo(Tyr-Leu), a cyclic dipeptide belonging to the 2,5-diketopiperazine class of molecules, has emerged as a compound of significant interest within the scientific community. Found in a variety of natural sources, from the common purslane plant (Portulaca oleracea) to various microorganisms, this simple yet structurally rigid molecule exhibits a compelling range of biological activities. This technical guide provides a comprehensive overview of the known biological functions of Cyclo(Tyr-Leu), with a focus on its antifungal, cytotoxic, and anticoagulant properties, intended to inform and guide researchers, scientists, and drug development professionals in their exploration of its therapeutic potential.

Antifungal Activity: Disrupting the Fungal Fortress

Cyclo(Tyr-Leu) and its stereoisomers have demonstrated notable antifungal properties. Quantitative data from studies on closely related compounds, coupled with mechanistic insights, paint a picture of a potent fungal antagonist.

Quantitative Antifungal Data

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |

| Cyclo(D-Tyr-L-Leu) | Colletotrichum gloeosporioides | 8 µg/mL | [1] |

This MIC value is significantly lower than that of the commercial fungicide oligochitosan (125 µg/mL) tested in the same study, highlighting the potential of the Cyclo(Tyr-Leu) scaffold as a basis for novel antifungal agents.[1]

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

The MIC of antifungal agents is typically determined using a broth microdilution method, following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).

-

Inoculum Preparation: The fungal strain of interest is cultured on an appropriate agar medium. A suspension of fungal spores or conidia is then prepared in a sterile saline solution and adjusted to a standardized concentration (e.g., 10^4 to 10^5 cells/mL).

-

Compound Dilution: A stock solution of Cyclo(Tyr-Leu) is prepared in a suitable solvent (e.g., DMSO). A series of twofold dilutions are then made in a 96-well microtiter plate containing a liquid growth medium (e.g., RPMI-1640).

-

Inoculation: Each well is inoculated with the standardized fungal suspension.

-

Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 28-35°C) for a defined period (e.g., 24-72 hours).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to a drug-free control well.

Mechanism of Antifungal Action: Targeting the Plasma Membrane

Studies on the related cyclic dipeptide, Cyclo(Pro-Tyr), suggest a mechanism of action that involves the disruption of the fungal plasma membrane. This provides a strong hypothetical framework for the antifungal activity of Cyclo(Tyr-Leu). The proposed mechanism centers on the inhibition of the plasma membrane [H+]ATPase, Pma1.[2]

Caption: Proposed antifungal mechanism of Cyclo(Tyr-Leu).

This inhibition of Pma1 leads to a cascade of detrimental effects for the fungal cell, including:

-

Disruption of the proton gradient: This electrochemical gradient is essential for nutrient uptake and maintaining intracellular pH.

-

Membrane depolarization: The loss of the membrane potential affects various cellular processes.[2]

-

Increased oxidative stress: The cellular dysfunction triggers the production of reactive oxygen species (ROS), leading to further damage.[2]

Ultimately, this multifaceted attack on the fungal plasma membrane integrity leads to cell death.

Cytotoxic Activity: A Potential Avenue for Anticancer Therapeutics

Cyclo(Tyr-Leu) has been reported to possess cytotoxic activity, suggesting its potential as a lead compound for the development of novel anticancer agents. While specific IC50 values for Cyclo(Tyr-Leu) are not yet widely published, data from closely related cyclic dipeptides provide valuable insights into its likely potency and mechanism of action.

Quantitative Cytotoxicity Data of Related Compounds

Studies on other Tyr- and Phe-containing cyclic dipeptides demonstrate their ability to inhibit the proliferation of various cancer cell lines.

| Compound | Cancer Cell Line | IC50 Value | Reference |

| Cyclo(D-Tyr-D-Phe) | A549 (Human Lung Carcinoma) | 10 µM | [3] |

| Cyclo(Phe-Pro) | HT-29 (Human Colon Adenocarcinoma) | 4.04 ± 1.15 mM | [4] |

| Cyclo(Phe-Pro) | HeLa (Human Cervical Carcinoma) | 2.92 ± 1.55 mM | [4] |

| Cyclo(Phe-Pro) | MCF-7 (Human Breast Adenocarcinoma) | 6.53 ± 1.26 mM | [4] |

These findings suggest that the presence of aromatic amino acids like tyrosine and phenylalanine within the cyclic dipeptide structure is a key determinant of cytotoxic activity.

Experimental Protocol: Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of Cyclo(Tyr-Leu) for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated as the concentration of the compound that reduces the cell viability by 50% compared to untreated control cells.

Mechanism of Cytotoxic Action: Induction of Apoptosis

The cytotoxic effects of related cyclic dipeptides are often mediated through the induction of apoptosis, or programmed cell death. While the specific signaling pathways initiated by Cyclo(Tyr-Leu) are yet to be fully elucidated, studies on similar compounds suggest the involvement of key apoptotic regulators.

Caption: Hypothetical apoptotic pathways induced by Cyclo(Tyr-Leu).

The induction of apoptosis by cyclic dipeptides can involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, converging on the activation of executioner caspases, such as caspase-3, which then orchestrate the dismantling of the cell.

Anticoagulant Activity: A Modulator of Hemostasis

Cyclo(Tyr-Leu) has also been reported to possess anticoagulant properties, suggesting its potential to interfere with the blood coagulation cascade. While specific quantitative data on its anticoagulant efficacy is limited, the standard assay for assessing the intrinsic and common pathways of coagulation is the Activated Partial Thromboplastin Time (aPTT) assay.

Experimental Protocol: Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay measures the time it takes for a clot to form in a plasma sample after the addition of a substance that activates the contact pathway.

-

Plasma Preparation: Blood is collected in a tube containing an anticoagulant (e.g., sodium citrate) and centrifuged to obtain platelet-poor plasma.

-

Incubation with Compound: The plasma is incubated with different concentrations of Cyclo(Tyr-Leu) or a vehicle control.

-

Activation: A reagent containing a contact activator (e.g., silica, kaolin) and phospholipids (a substitute for platelets) is added to the plasma and incubated.

-

Clot Formation Initiation: Calcium chloride is added to initiate the coagulation cascade.

-

Time Measurement: The time taken for a fibrin clot to form is measured using a coagulometer.

-

Data Analysis: The aPTT is reported in seconds. An increase in the aPTT in the presence of Cyclo(Tyr-Leu) would indicate an inhibitory effect on the intrinsic and/or common pathways of coagulation.

Caption: Potential targets of Cyclo(Tyr-Leu) in the coagulation cascade.

The exact molecular target of Cyclo(Tyr-Leu) within the coagulation cascade remains to be determined. It could potentially inhibit the activity of one or more clotting factors in the intrinsic or common pathways, thereby prolonging the clotting time.

Conclusion and Future Directions

Cyclo(Tyr-Leu) is a naturally occurring cyclic dipeptide with a compelling profile of biological activities. Its demonstrated antifungal efficacy, coupled with the cytotoxic potential suggested by related compounds and its reported anticoagulant effects, positions it as a valuable lead molecule for further investigation.

Future research should focus on:

-

Determining specific IC50 and MIC values: Establishing the precise potency of Cyclo(Tyr-Leu) against a broader range of cancer cell lines and fungal pathogens is crucial.

-

Elucidating detailed mechanisms of action: Unraveling the specific signaling pathways involved in its cytotoxic and antifungal activities will be key to its development as a therapeutic agent. This includes identifying the direct molecular targets of Cyclo(Tyr-Leu).

-

Investigating in vivo efficacy and safety: Preclinical studies in animal models are necessary to evaluate the therapeutic potential and toxicological profile of Cyclo(Tyr-Leu).

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of Cyclo(Tyr-Leu) will help to optimize its biological activity and pharmacokinetic properties.

The exploration of Cyclo(Tyr-Leu) and its derivatives holds significant promise for the discovery of new and effective treatments for fungal infections, cancer, and thrombotic disorders. This technical guide serves as a foundation for researchers to build upon as they unlock the full therapeutic potential of this fascinating molecule.

References

- 1. Isolation and antifungal properties of cyclo(D-Tyr-L-Leu) diketopiperazine isolated from Bacillus sp. associated with rhabditid entomopathogenic nematode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclo(Pro-Tyr) elicits conserved cellular damage in fungi by targeting the [H+]ATPase Pma1 in plasma membrane domains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclo(D-Tyr-D-Phe): a new antibacterial, anticancer, and antioxidant cyclic dipeptide from Bacillus sp. N strain associated with a rhabditid entomopathogenic nematode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ar.iiarjournals.org [ar.iiarjournals.org]